molecular formula C7H9NO2 B7901324 1-Furan-2-yl-2-methylamino-ethanone

1-Furan-2-yl-2-methylamino-ethanone

Cat. No.: B7901324
M. Wt: 139.15 g/mol
InChI Key: RVTQITMZJGAQMJ-UHFFFAOYSA-N
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Description

1-Furan-2-yl-2-methylamino-ethanone is an organic compound with the molecular formula C7H9NO2 It is characterized by the presence of a furan ring attached to an ethanone moiety, which is further substituted with a methylamino group

Preparation Methods

The synthesis of 1-Furan-2-yl-2-methylamino-ethanone can be achieved through several synthetic routes. One common method involves the reaction of furan-2-carbaldehyde with methylamine in the presence of a reducing agent. The reaction conditions typically include a solvent such as ethanol and a catalyst to facilitate the reduction process. Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities.

Chemical Reactions Analysis

1-Furan-2-yl-2-methylamino-ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding furan derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the ethanone moiety to an alcohol group. Sodium borohydride is a typical reducing agent used in this process.

    Substitution: The methylamino group can undergo substitution reactions with various electrophiles, leading to the formation of different substituted derivatives. Reagents such as alkyl halides and acyl chlorides are commonly used in these reactions.

The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction can produce furan-2-yl-2-methylamino-ethanol.

Scientific Research Applications

1-Furan-2-yl-2-methylamino-ethanone has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its derivatives may exhibit pharmacological activities that can be harnessed for treating various diseases.

    Industry: The compound is used in the production of fine chemicals and pharmaceuticals. Its reactivity and functional groups make it a valuable intermediate in industrial processes.

Mechanism of Action

The mechanism of action of 1-Furan-2-yl-2-methylamino-ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its potential antimicrobial activity could be attributed to the inhibition of key enzymes involved in bacterial cell wall synthesis. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s derivatives.

Comparison with Similar Compounds

1-Furan-2-yl-2-methylamino-ethanone can be compared with other similar compounds, such as:

    1-Furan-2-yl-ethanone: This compound lacks the methylamino group, making it less reactive in certain substitution reactions.

    Furan-2-ylmethanamine: This compound has an amino group directly attached to the furan ring, which may result in different reactivity and biological activities.

    2-Acetylfuran:

The uniqueness of this compound lies in its combination of the furan ring, ethanone moiety, and methylamino group, which imparts distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

1-(furan-2-yl)-2-(methylamino)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-8-5-6(9)7-3-2-4-10-7/h2-4,8H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVTQITMZJGAQMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)C1=CC=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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